3-Chloro-2-(methylthio)-5-nitrobenzonitrile
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Overview
Description
3-Chloro-2-(methylthio)-5-nitrobenzonitrile is an organic compound with the molecular formula C8H5ClN2O2S It is a derivative of benzonitrile, featuring a chlorine atom, a methylthio group, and a nitro group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-(methylthio)-5-nitrobenzonitrile typically involves the nitration of 3-chloro-2-(methylthio)benzonitrile. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group into the aromatic ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-(methylthio)-5-nitrobenzonitrile can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium amide or thiourea in polar solvents like dimethylformamide.
Reduction: Catalysts like palladium on carbon with hydrogen gas.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in organic solvents.
Major Products
Nucleophilic substitution: Products include substituted benzonitriles with various functional groups.
Reduction: The major product is 3-chloro-2-(methylthio)-5-aminobenzonitrile.
Oxidation: Products include 3-chloro-2-(methylsulfinyl)-5-nitrobenzonitrile and 3-chloro-2-(methylsulfonyl)-5-nitrobenzonitrile.
Scientific Research Applications
3-Chloro-2-(methylthio)-5-nitrobenzonitrile has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: It is used in the development of potential drug candidates due to its unique functional groups.
Agriculture: It may be used in the synthesis of agrochemicals, including herbicides and insecticides.
Materials Science: It can be utilized in the preparation of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Chloro-2-(methylthio)-5-nitrobenzonitrile depends on its application. In pharmaceuticals, it may interact with specific molecular targets such as enzymes or receptors, leading to a biological response. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the nitrile group can participate in covalent bonding with target molecules.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-2-(methylthio)benzonitrile: Lacks the nitro group, making it less reactive in certain chemical reactions.
3-Chloro-5-nitrobenzonitrile: Lacks the methylthio group, affecting its solubility and reactivity.
2-(Methylthio)-5-nitrobenzonitrile: Lacks the chlorine atom, altering its electronic properties and reactivity.
Uniqueness
3-Chloro-2-(methylthio)-5-nitrobenzonitrile is unique due to the presence of all three functional groups (chlorine, methylthio, and nitro) on the benzene ring. This combination of groups provides a versatile platform for various chemical transformations and applications in different fields.
Properties
IUPAC Name |
3-chloro-2-methylsulfanyl-5-nitrobenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2S/c1-14-8-5(4-10)2-6(11(12)13)3-7(8)9/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYAAYRNKNWUCBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=C(C=C1Cl)[N+](=O)[O-])C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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